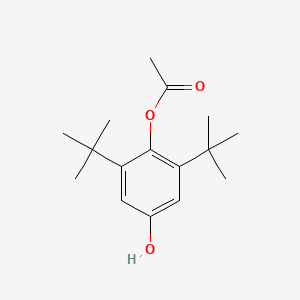

2,6-DI-Tert-butyl-4-hydroxyphenyl acetate

概要

説明

2,6-DI-Tert-butyl-4-hydroxyphenyl acetate is a derivative of 2,6-di-tert-butylphenol . It is a complex compound used as antioxidants and light-protection agents for the stabilization of polymers .

Synthesis Analysis

The synthesis of 2,6-DI-Tert-butyl-4-hydroxyphenol acetate involves a reaction of 2,6-di-tert-butylphenol with 4-methoxy benzaldehyde in toluene . The mixture is heated at 145 °C, and piperidine is added within 3 hours. The heating under reflux is continued for 14 hours .科学的研究の応用

Oxidation Studies

The compound has been studied for its oxidation reactions. For instance, the oxidation of 2,6-di-tert-butyl-4-methylphenol, closely related to 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate, with hydrogen peroxide in the presence of heteropolyacids produces various compounds including 2,6-di-tert-butyl-4-hydroxy-4-methel-2,5-cyclohexadien-1-one, suggesting potential applications in organic synthesis and chemical reactions (Shimizu et al., 1990).

Antioxidant Activities

The compound demonstrates significant antioxidant activities. Research has shown that derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT) and others exhibit H-atom donating activities, which are crucial for their antioxidant properties (Barclay et al., 1999).

Radical Studies

The study of phenoxyl radicals, closely related to 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate, has provided insights into the disproportionation of these radicals, which is essential for understanding their chemical behavior and potential applications in various chemical processes (Khudyakov et al., 1978).

Synthesis of Derivatives

This compound is used in the synthesis of various derivatives. For example, the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid from 2,6-di-tert-butyl-4-methylphenol highlights its role in the creation of new chemical compounds (Lai Yi, 2003).

Polymerization and Material Science

The compound has been utilized in polymerization processes. For example, polymerization of derivatives such as 2,6-di-tert-butyl-4-vinylphenyl acetate has been studied for the creation of high molecular weight polymers with potential applications in material science (Braun & Wittig, 1980).

Electrochemical Studies

The electrochemical oxidation of derivatives of 2,6-DI-Tert-butyl-4-hydroxyphenyl acetate has been explored, revealing insights into the electrochemical behavior of these compounds, which is essential for their applications in electrochemistry and related fields (Richards & Evans, 1975).

Analytical Chemistry Applications

The compound has been identified in the analysis of antioxidants in lubricant oils, demonstrating its relevance in analytical chemistry and industrial applications (del Nogal Sánchez et al., 2010).

Chemical Synthesis and Drug Development

Its derivatives have been used in chemical synthesis, leading to the creation of novel compounds with potential applications in drug development and other fields of chemistry (Bogdanov et al., 2013).

特性

IUPAC Name |

(2,6-ditert-butyl-4-hydroxyphenyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-10(17)19-14-12(15(2,3)4)8-11(18)9-13(14)16(5,6)7/h8-9,18H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKZEOWXZNQGGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1C(C)(C)C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

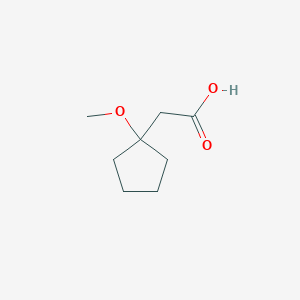

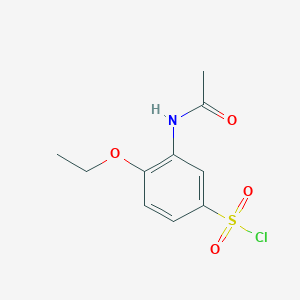

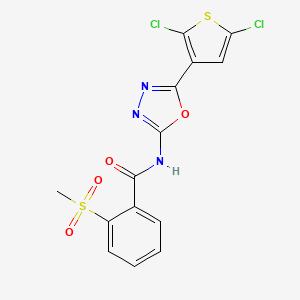

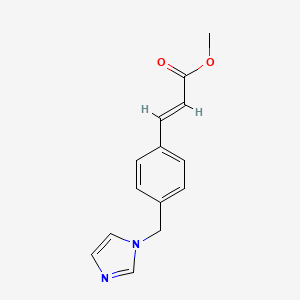

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-7-(benzenesulfonyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2981513.png)

![10-(4-Methylphenyl)-5-(thiophen-2-yl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2981523.png)

![2-[3-(4-Methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2981527.png)